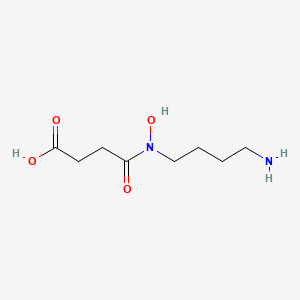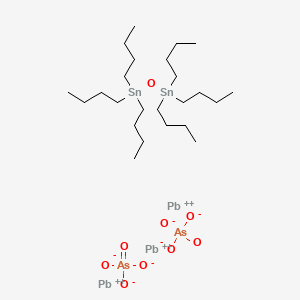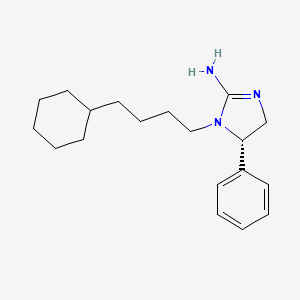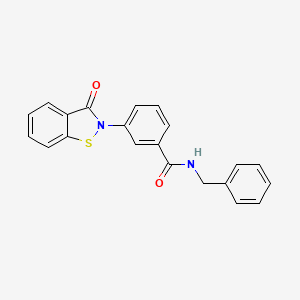
N-hydroxysulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxysulfamide is an organic compound characterized by the presence of both hydroxyl and sulfamide functional groups. It is known for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound has gained attention due to its ability to inhibit certain enzymes, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-hydroxysulfamide can be synthesized through several methods. One common approach involves the reaction of chlorosulfonyl isocyanate with hydroxylamine. This reaction proceeds under controlled conditions to yield this compound with high purity . Another method involves the stepwise introduction of alkyl groups on the sulfamide nitrogens using the Mitsunobu reaction with alcohols, followed by deprotection to obtain the desired this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-hydroxysulfamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-hydroxysulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
N-hydroxysulfamide exerts its effects primarily through the inhibition of enzymes, particularly carbonic anhydrases. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the enzyme’s normal function, leading to various biological effects .
Comparación Con Compuestos Similares
- N-hydroxyureas
- N-hydroxysulfonamides
- Sulfamides
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making N-hydroxysulfamide a distinct and valuable compound in various applications.
Propiedades
Fórmula molecular |
H4N2O3S |
|---|---|
Peso molecular |
112.11 g/mol |
InChI |
InChI=1S/H4N2O3S/c1-6(4,5)2-3/h2-3H,(H2,1,4,5) |
Clave InChI |
FZTCJYJKHSXPEX-UHFFFAOYSA-N |
SMILES canónico |
NS(=O)(=O)NO |
Sinónimos |
N-hydroxysulfamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1256612.png)

![3-Phenylpropanoic acid [3-(4-cyanophenyl)-2-cyclohexyl-7-methyl-6,8-dioxo-7-isoquinolinyl] ester](/img/structure/B1256615.png)
![9-methyl-5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide](/img/structure/B1256616.png)




![(2E)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B1256626.png)



![N-[4-[[[6-(3,5-dimethyl-4-isoxazolyl)-4-quinazolinyl]amino]methyl]phenyl]acetamide](/img/structure/B1256632.png)
